molecular formula C11H15NO B15071365 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 42473-28-9

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B15071365
CAS No.: 42473-28-9
M. Wt: 177.24 g/mol
InChI Key: RBCNCWKJVVSJAY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline (THQ) derivative provided as its hydrochloride salt (CAS 32488-33-8) with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and is found in a wide range of compounds with significant biological activities . Scientific literature indicates that this specific compound and its derivatives have been the subject of stereochemical studies, with its cis and trans isomers having been characterized using techniques including single-crystal X-ray diffraction . Research into related THQ analogs has demonstrated their potential in pharmaceutical development, particularly in the field of opioid receptor pharmacology. Studies on N-substituted tetrahydroquinolines have explored their activity as mixed-efficacy μ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist ligands . This profile is of great interest for the development of new analgesic agents that may provide pain relief with reduced side effects, such as tolerance and dependence, compared to classical opioids like morphine . The compound is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

42473-28-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3

InChI Key

RBCNCWKJVVSJAY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(N1)C=CC(=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of 3-anilinopropionic acids with polyphosphoric acid (PPA) or similar cyclizing agents . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Derivatization via Acylation Reactions

The hydroxyl and amine groups undergo selective benzoylation, enabling access to mono- and di-substituted derivatives:

Mono-Benzoylation

Treatment with benzoyl chloride (1 equiv) in pyridine yields trans-1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (Compound 4) :

  • Reactants: Trans-isomer (1.01 g, 5.7 mmol), benzoyl chloride (0.80 g, 5.7 mmol)

  • Solvent: Pyridine

  • Yield: 60% (mixture of mono- and di-benzoylated products)

Di-Benzoylation

Using excess benzoyl chloride (2.5 equiv) produces trans-1,4-dibenzoyl-2,6-dimethyl-1,2,3,4-tetrahydroquinoline (Compound 6) :

  • Reactants: Trans-isomer (1.01 g, 5.7 mmol), benzoyl chloride (2.02 g, 14.4 mmol)

  • Solvent: Pyridine

  • Yield: 60% after recrystallization

  • Melting Point: 146–148°C

Key Spectral Data :

  • 1H NMR (CDCl3) : δ 7.20–8.20 (aryl H), 6.22 (t, 4-H), 4.96 (m, 2-H) .

  • IR : Absorbance at 1720 cm⁻¹ (C=O stretch) .

Salt Formation

The compound forms a hydrobromide salt via reaction with hydrogen bromide (HBr) :

  • Molecular Formula : C₁₁H₁₆BrN

  • Melting Point : Not explicitly reported, but crystalline structure confirmed via X-ray .

  • Application : Salt formation enhances stability for pharmaceutical studies .

Domino Reaction Pathways

Alternative synthetic routes involve domino processes, such as:

  • Reduction-Oxidation Cyclization : TiO₂-catalyzed reduction of nitroarenes followed by cyclization with acetaldehyde derivatives .

  • Acid-Catalyzed Rearrangements : Rearrangement of imine intermediates under acidic conditions to yield tetrahydroquinoline cores .

Example Reaction :

  • Substrate: 3-Methylaniline

  • Conditions: TiO₂, ethanol solvent, UV light (350 nm)

  • Yield: 71% for 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline .

Functionalization and Biological Activity

N-substitutions (e.g., acetylation, benzoylation) modulate bioactivity. For example:

  • N-Acetyl Derivatives : Show enhanced δ-opioid receptor (DOR) binding affinity compared to parent compounds .

  • Benzoyl Derivatives : Serve as intermediates for fused heterocycles (e.g., 3H-pyrroles, furans) .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets. The compound can undergo conformational changes that allow it to interact with enzymes and other proteins, thereby exerting its effects . The specific pathways involved depend on the particular application and the derivative used.

Comparison with Similar Compounds

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

  • Key Differences: The saturated ring in this compound spans positions 5–8 (vs. 1–4 in the target compound), altering ring strain and reactivity.
  • Synthetic Methods: Synthesized via HPLC and LC-MS, differing from the benzoylation routes used for 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol derivatives .

1-Acetyl-3-Chloro-2,2,6-Trimethyl-1,2,3,4-Tetrahydroquinolin-4-ol

  • Structural Features: Additional chloro and acetyl substituents at positions 3 and 1, respectively, introduce steric hindrance. The non-aromatic ring adopts a boat conformation (vs. chair in the target compound), stabilized by intramolecular hydrogen bonds (O–H···O distance: 1.72 Å) .
  • Stability: The compound is less stable, existing as an oily residue that partially crystallizes, unlike the crystalline derivatives of this compound .

1-Hydroxy-2,6-Dimethylquinolin-4-one

  • Core Structure: Fully aromatic quinoline backbone (vs. partially saturated), enhancing planarity and conjugation. Hydroxyl and methyl groups at analogous positions (2, 6, and 4) but lack the tetrahydro ring’s flexibility .

Physicochemical and Functional Comparisons

Quaternized Poly(2,6-dimethyl-1,4-pyrrolidone) (QPPO)

  • It demonstrates high hydroxide conductivity (0.021 S cm⁻¹) and chemical stability in alkaline fuel cells .
  • Divergent Properties: The polymer’s benzyl bromination method contrasts with the small-molecule derivatization (e.g., benzoylation) of this compound .

Comparative Data Tables

Table 2: Functional Group Impact on Properties

Compound Hydrogen Bonding Conformation Application Potential
This compound Intra-/intermolecular OH interactions Chair-like Chiral synthesis, catalysts
1-Hydroxy-2,6-dimethylquinolin-4-one Conjugated OH-ketone system Planar aromatic Fluorescent probes
QPPO Ionic channels in polymer matrix Linear polymer Alkaline fuel cell membranes

Biological Activity

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (also referred to as trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol) is a bicyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H15NC_{12}H_{15}N with a molecular weight of approximately 175.25 g/mol. The presence of hydroxyl (-OH) and dimethyl groups enhances its reactivity and biological activity.

Biological Activities

Research has identified several notable biological activities associated with this compound:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity. Studies have shown that it can reduce oxidative stress markers such as 8-isoprostane and lipid oxidation products in animal models .
  • Neuroprotective Effects : In models of neurodegenerative diseases like Parkinson's disease, this compound has demonstrated the ability to improve motor coordination and reduce neuroinflammation .
  • Anti-inflammatory Activity : The compound has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation. This suggests potential applications in treating inflammatory conditions.
  • Anticancer Potential : Structural analogs of tetrahydroquinoline derivatives have exhibited cytotoxic effects against various cancer cell lines. This indicates a possible role in cancer therapy.

The mechanisms by which this compound exerts its biological effects include:

  • Modulation of Enzymatic Activity : The compound interacts with various enzymes and receptors in biological systems. For instance, it has been studied for its effects on catechol O-methyltransferase (COMT), which plays a role in norepinephrine metabolism.
  • Influence on Cytokine Production : The reduction in pro-inflammatory cytokines observed in studies points to its potential as an anti-inflammatory agent through the modulation of immune responses .

Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on Wistar rats demonstrated that treatment with this compound significantly improved motor coordination scores and reduced the expression of inflammatory markers following rotenone-induced neurotoxicity. The study highlighted the compound's ability to attenuate oxidative stress and promote neuronal health .

Study 2: Antioxidant Effects

Another research effort investigated the antioxidant capacity of 6-hydroxy derivatives related to tetrahydroquinoline compounds. Results indicated that these derivatives could effectively reduce oxidative damage in neuronal tissues by decreasing lipid peroxidation levels and enhancing antioxidant enzyme activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrroleFive-membered nitrogen ringDifferent reactivity due to the pyrrole structure
1-AminoisoquinolineFused bicyclic structure with an amino groupKnown for its role in various biological systems
4-HydroxyquinolineHydroxylated derivative of quinolineDisplays distinct biological activities
3-MethylquinolineMethylated quinoline derivativeUsed as a precursor in various synthetic pathways

The unique arrangement of substituents on this compound differentiates it from these structurally similar compounds and contributes to its specific biological activities.

Q & A

Q. Table 1. Catalyst Effects on Pyrolysis Product Distribution

CatalystMajor Product (%)Minor Product (%)
KHSO₄3/3a (60–70%)2 (15–20%)
p-Toluenesulfonic Acid3/3a (55–65%)2 (20–25%)
Oxalic Acid2 (70–75%)3/3a (8–10%)
Data derived from pyrolysis of 2,6-dimethyl-2,3,8-triacetoxyoctane (1) .

Q. Table 2. Key Crystallographic Parameters for Structural Confirmation

ParameterValue
d(OH-Ol)1.72 Å
d(Ol-Ol)2.697(5) Å
Angle (OH-Ol-Ol)167°
Space GroupMonoclinic
Data from SC-XRD analysis of a tetrahydroquinolin-4-ol derivative .

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